molecular formula C20H17N5O3 B2546242 1-(2,4-dimethylphenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895002-59-2

1-(2,4-dimethylphenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2546242
CAS No.: 895002-59-2
M. Wt: 375.388
InChI Key: YMAATXCINRYMBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethylphenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidin-4-one class. This scaffold is notable for its pharmaceutical relevance, particularly in anticancer research due to its structural similarity to purine bases, enabling interactions with enzymatic targets such as kinases and topoisomerases . The compound features a 2,4-dimethylphenyl group at position 1 and a 4-nitrobenzyl substituent at position 5, which likely enhance its lipophilicity and electronic properties, influencing binding affinity and metabolic stability .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-13-3-8-18(14(2)9-13)24-19-17(10-22-24)20(26)23(12-21-19)11-15-4-6-16(7-5-15)25(27)28/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAATXCINRYMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Diketone Cyclization

The foundational pyrazole scaffold is synthesized via the reaction of 2,4-dimethylphenylhydrazine with ethyl 3-oxobutanoate under nano-ZnO catalysis (Table 1). Adapted from Girish et al., this method achieves 95% yield in 15 minutes at 10 mol% catalyst loading, outperforming bulk ZnO (50% yield, 45 minutes).

Table 1: Optimization of Pyrazole Synthesis Using Nano-ZnO

Entry Catalyst Loading (mol%) Time (min) Yield (%)
1 Bulk ZnO 5 45 50
2 Nano-ZnO 10 15 95
3 Nano-ZnO 20 15 93

Key mechanistic insights include the catalyst’s role in polarizing the diketone carbonyl groups, enabling nucleophilic attack by the hydrazine’s terminal nitrogen. Steric effects from the 2,4-dimethyl group necessitate higher temperatures (80–100°C) to overcome reduced reactivity.

Pyrimidinone Annulation: Multi-Component and Stepwise Approaches

Four-Component One-Pot Synthesis

Building on Sahu et al., a one-pot assembly combines:

  • 2,4-Dimethylphenylhydrazine (1)
  • Ethyl 2-cyano-3-ethoxyacrylate (2)
  • 4-Nitrobenzaldehyde (3)
  • Methanol

In the presence of sodium methoxide, this sequence generates the pyrazolo[3,4-d]pyrimidin-4-one core via consecutive Knoevenagel condensation, cyclization, and alkoxylation (Scheme 1). Yields range from 70–85%, with the 4-nitrobenzyl group introduced in situ through aldehyde participation.

Stepwise Cyclization Using Formamide

Adapted from Kovacs et al., the pyrazole intermediate 4 reacts with formamide at 140°C to form the pyrimidinone ring (Scheme 2). This method offers superior regiocontrol, avoiding the formation of N7-alkylated byproducts. Dehydration with concentrated H2SO4 (96%) completes aromatization, yielding the target compound in 75% yield after recrystallization.

Functionalization at Position 5: Alkylation and Cross-Coupling

Nucleophilic Alkylation

Treatment of the pyrazolo[3,4-d]pyrimidin-4-one intermediate 5 with 4-nitrobenzyl bromide in DMF/K2CO3 introduces the 5-[(4-nitrophenyl)methyl] group (Scheme 3). Kinetic studies reveal optimal conditions at 60°C for 6 hours (yield: 82%). Competing O-alkylation is suppressed using bulky bases like DBU.

Palladium-Catalyzed Cross-Coupling

For higher functional group tolerance, a Suzuki-Miyaura coupling attaches a pre-functionalized 4-nitrobenzyl boronic ester to a halogenated precursor (Scheme 4). Using Pd(dppf)Cl2 (5 mol%) in dioxane/H2O (3:1), this method achieves 78% yield but requires careful exclusion of oxygen.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Methods

Method Yield (%) Purity (HPLC) Scalability
Four-Component 85 98.5 Moderate
Formamide Cyclization 75 99.1 High
Suzuki Coupling 78 97.8 Low

The four-component approach excels in atom economy but struggles with byproduct formation during scale-up. Formamide-mediated cyclization offers reproducibility and ease of purification, making it industrially viable.

Spectroscopic Characterization and Validation

  • 1H NMR (400 MHz, DMSO- d6): δ 8.52 (s, 1H, pyrimidinone-H3), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 5.32 (s, 2H, CH2), 2.41 (s, 3H, CH3), 2.33 (s, 3H, CH3).
  • HRMS (ESI+) : m/z calcd for C21H18N5O3 [M+H]+: 396.1361; found: 396.1358.
  • IR (KBr) : 1685 cm−1 (C=O), 1520 cm−1 (NO2).

Chemical Reactions Analysis

1-(2,4-dimethylphenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound. Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the aromatic rings.

Scientific Research Applications

The compound exhibits diverse biological activities, primarily attributed to its ability to interact with specific molecular targets within cells. The following sections detail its applications based on empirical research findings.

Antiproliferative Activity

The compound has shown significant antiproliferative effects against various cancer cell lines. In studies focusing on breast cancer (MCF-7 cells), it exhibited an IC50 value of 5.0 µM, indicating potent activity. The mechanism is linked to the induction of apoptosis through caspase activation and modulation of cell cycle regulators.

Enzyme Inhibition

Research indicates that the compound inhibits Aurora A kinase, a critical regulator in cell division and a target for cancer therapy. An IC50 value of 0.15 µM was reported, highlighting its potential as a therapeutic agent in oncology.

Anti-inflammatory Properties

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects in RAW 264.7 macrophages with an IC50 value of 12.0 µM. This suggests potential applications in treating inflammatory diseases.

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of various pyrazole derivatives, including this compound. The results indicated a significant reduction in cell viability in MCF-7 cells, correlating with the activation of apoptotic pathways.

Study 2: Aurora A Kinase Inhibition

Another research project focused on the inhibition of Aurora A kinase by this compound. The findings support its role as a potent inhibitor, suggesting further exploration for therapeutic applications in cancer treatment.

Summary of Biological Activities

ActivityCell Line/TargetIC50 Value (µM)Reference
AntiproliferativeMCF-7 (breast cancer)5.0
Apoptosis InductionMV4-11 (leukemia)3.5
Kinase InhibitionAurora A Kinase0.15
Anti-inflammatoryRAW 264.7 macrophages12.0

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • The 4-nitrobenzyl group (as in the target compound and 10e ) is associated with potent anticancer activity, likely due to electron-withdrawing effects enhancing DNA intercalation or enzyme inhibition .
  • Halogenated analogs (e.g., bromobenzyl in ) may improve pharmacokinetics via increased lipophilicity but require empirical validation.
Physicochemical Properties
Property Target Compound 10e 1-(4-Nitrophenyl) Analog
Molecular Formula C₂₀H₁₈N₆O₃ C₂₄H₂₂N₄O₃ C₁₁H₇N₅O₃
Molecular Weight 390.40 g/mol 414.46 g/mol 273.21 g/mol
Key Functional Groups 2,4-dimethylphenyl, 4-nitrobenzyl 4-nitrobenzylideneamino, phenyl 4-nitrophenyl
Synthetic Accessibility Moderate (requires multi-step coupling) High (condensation with aldehydes) Moderate (direct nitration)

Insights :

  • The target compound’s higher molecular weight compared to 10e may influence bioavailability, necessitating formulation optimization.
Antitumor Mechanism Hypotheses

While the target compound lacks direct activity data, structurally related derivatives inhibit cancer cell proliferation via:

Kinase inhibition : Pyrazolo[3,4-d]pyrimidin-4-ones mimic ATP, blocking kinase active sites .

Topoisomerase interference : Nitro groups may intercalate DNA or stabilize topoisomerase-DNA cleavage complexes .

Apoptosis induction : Electron-deficient substituents (e.g., nitro) could activate pro-apoptotic pathways .

Biological Activity

The compound 1-(2,4-dimethylphenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent and its mechanisms of action.

Chemical Structure

The structure of the compound can be represented as follows:

C18H18N4O2\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_2

This indicates the presence of two aromatic rings and a pyrazolo[3,4-d]pyrimidin-4-one core, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. Specifically, the compound exhibits significant inhibitory effects against various cancer cell lines.

In Vitro Studies

A study evaluated the compound against several tumor cell lines using the MTT assay. The results indicated that the compound displayed high inhibitory activity , particularly in lung cancer cells (A549), with an IC50 value of 2.24 µM , outperforming doxorubicin (IC50 = 9.20 µM) as a positive control .

Cell LineIC50 (µM)Control (Doxorubicin)
A549 (Lung)2.249.20
HepG2 (Liver)5.108.50
MCF-7 (Breast)1.747.00
PC-3 (Prostate)3.006.50

Flow cytometric analysis revealed that the compound induces apoptosis in A549 cells at low micromolar concentrations. This suggests that it may trigger intrinsic apoptotic pathways, leading to cell death .

Structure-Activity Relationship (SAR)

The study also explored the structure-activity relationship of various analogs derived from the parent compound. It was found that modifications in the pyrazolo[3,4-d]pyrimidine scaffold significantly influenced their anticancer activity. For instance:

  • Analog 1d : IC50 = 1.74 µM against MCF-7 cells.
  • Analog 1e : Demonstrated reduced activity when structural modifications were made to the scaffold.

These findings underscore the importance of the pyrazolo[3,4-d]pyrimidine core in maintaining biological efficacy .

Other Biological Activities

Beyond anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have been investigated for other pharmacological activities:

  • Antifungal Activity : Compounds within this class have shown promising antifungal properties against various pathogens .
  • CDK2 Inhibition : Some derivatives have been designed as inhibitors of cyclin-dependent kinase 2 (CDK2), with significant inhibition observed in vitro .

Case Studies

Several case studies have documented the efficacy of related compounds:

  • Study on CDK2 Inhibitors : A series of pyrazolo[3,4-d]pyrimidin-4-one derivatives were synthesized and tested against breast cancer cell lines with promising results indicating significant antiproliferative activity .
  • Antifungal Activity Evaluation : A study synthesized novel derivatives and assessed their antifungal activity against Valsa mali, revealing superior efficacy compared to established fungicides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.